molecular formula C6H8F2O2 B2894241 2-[1-(Difluoromethyl)cyclopropyl]acetic acid CAS No. 1897869-69-0

2-[1-(Difluoromethyl)cyclopropyl]acetic acid

Cat. No. B2894241
CAS RN: 1897869-69-0
M. Wt: 150.125
InChI Key: ROZRSHZBAUDHLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[1-(Difluoromethyl)cyclopropyl]acetic acid involves the reaction between cyclopropylmethyl bromide and sodium difluoroacetate, followed by hydrolysis of the resulting product . The compound can be purified using various methods, including recrystallization and column chromatography.


Molecular Structure Analysis

The molecular structure of 2-[1-(Difluoromethyl)cyclopropyl]acetic acid is represented by the formula C6H8F2O2 . The InChI key for this compound is ROZRSHZBAUDHLN-UHFFFAOYSA-N.


Physical And Chemical Properties Analysis

2-[1-(Difluoromethyl)cyclopropyl]acetic acid is a white crystalline powder with a melting point of 154-156°C. It is slightly soluble in water but dissolves readily in polar organic solvents. The compound has a pKa of 4.64 and a logP value of 0.24.

Scientific Research Applications

Novel Tunable Reactions and Synthesis

  • Facile Synthesis of Furanones and Pyran-ones : Huang and Zhou (2002) describe a novel CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters leading to the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones. This process showcases the versatility of cyclopropylideneacetic acid derivatives in synthesizing complex cyclic structures, essential for various chemical and pharmaceutical applications (Huang & Zhou, 2002).

  • Catalytic Trifluoromethylation : Arimori and Shibata (2015) discuss the catalytic trifluoromethylation of aryl- and vinylboronic acids, demonstrating the utility of cyclopropyl compounds in introducing trifluoromethyl groups. This method is crucial for developing compounds with enhanced pharmacological properties, highlighting the importance of such derivatives in medicinal chemistry (Arimori & Shibata, 2015).

  • Trifluoromethyl-Substituted Cyclopropanes : A scalable approach to synthesize CF3-cyclopropanes, as detailed by Ahunovych et al. (2023), underscores the compound's role in creating building blocks for medicinal chemistry. This research illustrates the compound's applicability in generating structurally diverse molecules for drug development (Ahunovych et al., 2023).

  • Ring Opening of Cyclopropyl Ketones : Ochiai, Sumi, and Fujita (1982) explore the ring opening of cyclopropyl ketones assisted by the trimethylsilyl group. This research provides insights into the reactivity of cyclopropyl-containing compounds and their potential transformations, essential for synthetic chemistry applications (Ochiai, Sumi, & Fujita, 1982).

  • Hydrosulfonylation Reactions : Miao et al. (2016) describe solvent-controlled, tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, further demonstrating the chemical flexibility and application of cyclopropyl derivatives in synthesizing sulfonated products, which are valuable in various industrial and pharmaceutical contexts (Miao et al., 2016).

Safety and Hazards

The safety information available indicates that 2-[1-(Difluoromethyl)cyclopropyl]acetic acid is classified as a dangerous substance . The hazard statements associated with this compound include H302, H314, and H335 . The precautionary statements associated with this compound are also provided in the MSDS .

properties

IUPAC Name

2-[1-(difluoromethyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-5(8)6(1-2-6)3-4(9)10/h5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZRSHZBAUDHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Difluoromethyl)cyclopropyl]acetic acid

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